(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid
Overview
Description
(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid is an organoboron compound with the molecular formula C12H18BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable compared to traditional batch methods .
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a catalyst under mild conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate (Pd(OAc)2) or palladium(0) complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used as bases in these reactions.
Major Products:
Scientific Research Applications
(3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is employed in the development of boron-containing drugs and as a precursor for the synthesis of biologically active molecules.
Material Science: It is used in the preparation of functional materials, including polymers and sensors, due to its ability to form stable boron-oxygen bonds.
Mechanism of Action
The mechanism of action of (3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
(3-((tert-Butoxycarbonyl)(butyl)amino)phenyl)boronic acid: This compound has a similar structure but with a butyl group instead of a methyl group.
3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: This compound lacks the methyl group on the amino substituent.
Uniqueness: (3-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the Boc-protected amino group enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14(4)10-7-5-6-9(8-10)13(16)17/h5-8,16-17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRSVPDEEDBLOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716580 | |
Record name | {3-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887831-90-5 | |
Record name | {3-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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